3,29-Dibenzoyl Rarounitriol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,29-Dibenzoyl Rarounitriol typically involves the esterification of rarounitriol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound involves the extraction of rarounitriol from Trichosanthes kirilowii followed by its esterification with benzoyl chloride. The process is scaled up using large reactors and continuous extraction and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,29-Dibenzoyl Rarounitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Scientific Research Applications
3,29-Dibenzoyl Rarounitriol has several scientific research applications, including:
Chemistry: Used as a marker for the quantitation of Trichosanthes kirilowii.
Biology: Studied for its biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,29-Dibenzoyl Rarounitriol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular activities and functions .
Comparison with Similar Compounds
Similar Compounds
- 3,29-Dibenzoyl Karounitriol
- 3,29-Dibenzoyl Trichosanilotriol
- 3,29-O-Dibenzoyl Multiflor-8-en-3-alpha,7beta,29-triol
Uniqueness
3,29-Dibenzoyl Rarounitriol is unique due to its specific bioactive properties and its use as a quantitative marker for Trichosanthes kirilowii . Its structure and biological activities distinguish it from other similar compounds, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
[(2R,4aS,6aS,7S,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKGVMOZKMBTHF-DUVCPVCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)[C@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)O)C)(C)COC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of different processing methods and maturity stages of Trichosanthes kirilowii seeds on 3,29-Dibenzoyl rarounitriol content?
A1: Research indicates that the content of this compound in Trichosanthes kirilowii seeds is significantly influenced by both the maturity stage of the seeds and the processing methods employed []. Specifically, fully mature seeds exhibit higher levels of the compound compared to immature ones. Additionally, drying the seeds at 60°C has been identified as the optimal processing method for maximizing this compound content, reaching up to 131.63 µg/mL [].
Q2: Is there an efficient and reliable method to quantify this compound in biological samples?
A2: Yes, a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma []. This method utilizes liquid-liquid extraction for sample preparation and achieves a lower limit of quantification of 0.125 ng/mL, demonstrating its suitability for pharmacokinetic studies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.